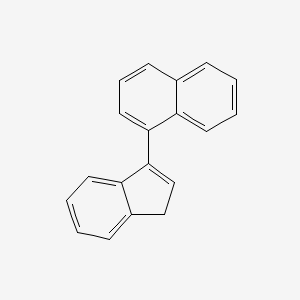

1-(1H-Inden-3-yl)naphthalene

Beschreibung

1-(1H-Inden-3-yl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene core fused with a 1H-indenyl group at the 3-position. These analogs feature a methylidene bridge between the indenyl and naphthalene moieties, with substituents influencing steric and electronic behavior. The compound’s relevance may lie in materials science or medicinal chemistry, given the biological activity of indenyl-naphthalene hybrids (e.g., cannabinoid receptor associations in ).

Eigenschaften

CAS-Nummer |

57803-93-7 |

|---|---|

Molekularformel |

C19H14 |

Molekulargewicht |

242.3 g/mol |

IUPAC-Name |

1-(3H-inden-1-yl)naphthalene |

InChI |

InChI=1S/C19H14/c1-3-9-16-14(6-1)8-5-11-18(16)19-13-12-15-7-2-4-10-17(15)19/h1-11,13H,12H2 |

InChI-Schlüssel |

HXFBWURKBSHKGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=C(C2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1H-Inden-3-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-Inden-3-yl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Hydrogenated aromatic rings.

Substitution: Nitro and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-Inden-3-yl)naphthalene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.

Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Wirkmechanismus

The mechanism of action of 1-(1H-Inden-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity in Naphthalene Derivatives

Key structural analogs and their properties are summarized below:

- Synthetic Methods: 1-(Dimethylsilyl)naphthalene is synthesized via tert-butyllithium-mediated coupling of 1-bromonaphthalene with Me₂HSiCl, followed by silica gel chromatography. This method highlights the utility of organometallic reagents in functionalizing naphthalene.

Physical and Chemical Property Comparisons

Molecular Geometry and Stability

- 1-[3-(Naphthalen-1-yl)phenyl]naphthalene () exhibits a nearly planar structure with mixed cis/trans configurations, stabilized by π-π stacking interactions. Similar planarization is expected in 1-(1H-Inden-3-yl)naphthalene due to conjugated π-systems.

- 1-(Dimethylsilyl)naphthalene adopts a non-planar geometry, with the silyl group introducing steric bulk and altering electronic properties (e.g., NMR δ 0.49 ppm for Si–CH₃).

Stability and Reactivity

- Chlorinated derivatives like 1-Chloro-3-methylnaphthalene () show enhanced electrophilicity at the chloro position, enabling nucleophilic substitution.

- Indenyl-naphthalene hybrids () may exhibit photochemical reactivity due to extended conjugation, analogous to PAHs like anthracene.

Toxicological and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.